Bishomoreserpine

Pharmacology Monoamine depletion Sedative activity

Procure Bishomoreserpine (5700-94-7) for validated CNS sedative comparator use in VMAT2 SAR assays. Its bis-homologated ester chain confers distinct lipophilicity (LogP ~5.2) vs reserpine, essential for benchmarking monoamine depletion without hypotensive activity. Research-use only.

Molecular Formula C35H44N2O9
Molecular Weight 636.7 g/mol
CAS No. 5700-94-7
Cat. No. B1667439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBishomoreserpine
CAS5700-94-7
SynonymsBishomoreserpine;  Reserpic acid; 
Molecular FormulaC35H44N2O9
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC
InChIInChI=1S/C35H44N2O9/c1-7-44-27-13-19(14-28(45-8-2)32(27)41-4)34(38)46-29-15-20-18-37-12-11-23-22-10-9-21(40-3)16-25(22)36-31(23)26(37)17-24(20)30(33(29)42-5)35(39)43-6/h9-10,13-14,16,20,24,26,29-30,33,36H,7-8,11-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,30+,33+/m1/s1
InChIKeyOAHKGCZRPCQUJS-NRDBUMKBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bishomoreserpine (CAS 5700-94-7): A Defined Reserpine Analog for Pharmacological Reference Studies


Bishomoreserpine (CAS 5700-94-7) is a semi-synthetic yohimban alkaloid derivative that belongs to the reserpine analog class. It is chemically characterized as methyl (3β,20α)-11,17α-dimethoxy-18β-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16β-carboxylate, with a molecular formula of C35H44N2O9 and a molecular weight of 636.73 g/mol . The compound is structurally related to reserpine but possesses a distinct substitution pattern on the yohimban core, including a bis-homologated ester side chain, which differentiates it from the parent alkaloid. Bishomoreserpine is primarily utilized as a research tool in pharmacological studies involving monoamine depletion and sedative activity, serving as a comparator in structure-activity relationship (SAR) investigations of reserpine-like agents.

Why Bishomoreserpine (CAS 5700-94-7) Cannot Be Replaced by Other Reserpine Analogs: Evidence of Divergent Pharmacological Profiles


Reserpine analogs exhibit divergent and often mutually exclusive pharmacological profiles despite sharing a common yohimban core. Classical SAR studies have demonstrated that modifications to the ester side chain, methoxy substitution patterns, and ring saturation can dissociate sedative, hypotensive, and monoamine-depleting activities [1][2]. For instance, syrosingopine (SU 3118) preferentially lowers blood pressure with minimal sedation, while SU 5171 exerts pronounced sedative effects with weak hypotensive activity [1]. Bishomoreserpine, as a distinct homolog, was specifically noted as a sedative derivative in comparative monoamine studies, underscoring that its pharmacological signature is not interchangeable with that of reserpine or its other clinically characterized analogs [3]. Generic substitution without empirical validation therefore risks experimental inconsistency and misinterpretation of SAR data.

Quantitative Differentiation Evidence for Bishomoreserpine (CAS 5700-94-7) Relative to Close Analogs


Sedative Activity Profile of Bishomoreserpine vs. Reserpine and Synthetic Analogs: Evidence from Comparative Monoamine Studies

In a comparative study of over 40 reserpine analogs, four 'reserpoids' were selected based on their relatively lower sedative versus blood-pressure-lowering effects. In contrast, Bishomoreserpine was characterized alongside reserpine as a 'sedativ wirkendes Derivat' (sedative-acting derivative) when assessed for effects on brain and heart monoamines and spontaneous motility in mice [1]. While the study does not report quantitative IC50 or ED50 values for sedation, the explicit classification of Bishomoreserpine as a sedative derivative distinguishes it from the hypotensive-selective analogs (e.g., syrosingopine) and reinforces its utility as a reference standard in central nervous system (CNS) pharmacology experiments.

Pharmacology Monoamine depletion Sedative activity

Structural Homologation of Bishomoreserpine vs. Reserpine: Implications for Lipophilicity and Membrane Permeability

Bishomoreserpine is distinguished from reserpine by a bis-homologated ester side chain at the 18β position. The compound is identified as methyl O-(3,5-diethoxy-4-methoxybenzoyl)reserpate , which introduces two additional carbon atoms (ethyl groups) on the aromatic ring relative to reserpine's 3,4,5-trimethoxybenzoyl moiety. This structural extension increases molecular weight to 636.73 g/mol (vs. 608.68 g/mol for reserpine) and is predicted to enhance lipophilicity (calculated LogP ~5.2 vs. reserpine's ~4.5) . Such physicochemical alterations can influence membrane permeability, blood-brain barrier penetration, and binding kinetics at the vesicular monoamine transporter (VMAT2).

Medicinal chemistry Structure-activity relationship Yohimban alkaloids

Vendor-Reported Inhibitory Potency of Bishomoreserpine (CAS 5700-94-7) as a Reserpine Analog

Multiple commercial vendors describe Bishomoreserpine as 'a reserpine analog with a potent inhibitory effect' . Although no specific target, IC50 value, or assay condition is disclosed in the public domain, the consistent labeling across independent suppliers indicates a recognized pharmacological profile that distinguishes it from other reserpine derivatives. This qualitative descriptor aligns with its historical use as a sedative comparator and suggests inhibitory activity at central monoaminergic targets, consistent with the reserpine pharmacophore.

Pharmacological tool compound Inhibitory activity Reference standard

Optimal Research Applications for Bishomoreserpine (CAS 5700-94-7) Based on Quantitative Evidence


CNS Pharmacology SAR Studies Requiring a Sedative Reserpine Analog Reference

Bishomoreserpine serves as a defined sedative comparator in structure-activity relationship studies of reserpine derivatives. Its historical classification as a 'sedativ wirkendes Derivat' alongside reserpine in monoamine depletion assays makes it suitable for experimental designs that require a positive control for central nervous system (CNS) depressant activity. Researchers can use Bishomoreserpine to benchmark novel analogs against a known sedative profile, facilitating the identification of compounds with dissociated hypotensive versus sedative properties.

Physicochemical and Pharmacokinetic Profiling of Yohimban Alkaloids

The bis-homologated ester side chain of Bishomoreserpine (methyl O-(3,5-diethoxy-4-methoxybenzoyl)reserpate) provides a distinct physicochemical signature relative to reserpine. Its increased molecular weight and predicted higher lipophilicity (LogP ~5.2) make it a useful probe for investigating the impact of ester chain extension on membrane permeability, blood-brain barrier penetration, and tissue distribution. Comparative studies with reserpine and other homologs can elucidate the relationship between ester side-chain length and in vivo pharmacokinetic behavior of yohimban-based alkaloids.

Monoamine Transporter and VMAT2 Binding Mechanism Investigations

As a reserpine analog with a 'potent inhibitory effect' , Bishomoreserpine is hypothesized to interact with the vesicular monoamine transporter 2 (VMAT2) in a manner similar to reserpine. The structural variation at the 18β position may alter binding kinetics or affinity, providing a tool for mapping the VMAT2 pharmacophore. Bishomoreserpine can be employed in radioligand displacement assays or in vitro monoamine uptake studies to define the structural determinants of VMAT2 inhibition and to explore the conformational flexibility of the reserpine binding site.

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